C11H11N3O7

Description

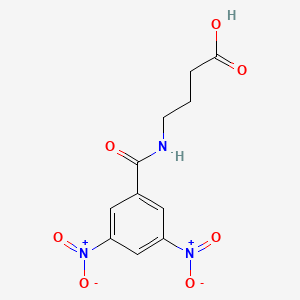

The compound C${11}$H${11}$N${3}$O${7}$, systematically named ethyl 2-(acetylamino)-4,5-dinitrobenzoate (IUPAC name), is a nitroaromatic ester with a molecular weight of 297.22 g/mol . Its structure features a benzoate backbone substituted with an acetylated amino group at position 2 and two nitro groups at positions 4 and 5, with an ethyl ester at the carboxyl position . Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 1 donor, 7 acceptors

- Lipophilicity (XlogP): 1.5, indicating moderate solubility in both polar and nonpolar solvents

This compound’s synthesis typically involves nitration of precursor aromatic esters followed by acetylation. Its stability and reactivity are influenced by the electron-withdrawing nitro groups, which enhance electrophilic substitution resistance but may increase sensitivity to reducing agents .

Properties

IUPAC Name |

4-[(3,5-dinitrobenzoyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O7/c15-10(16)2-1-3-12-11(17)7-4-8(13(18)19)6-9(5-7)14(20)21/h4-6H,1-3H2,(H,12,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMSXEQJVQJYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-4,5-dinitrobenzoate typically involves the nitration of ethyl benzoate followed by acetamidation.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-4,5-dinitrobenzoate undergoes several types of chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Formation of dinitrobenzoic acid derivatives.

Reduction: Formation of ethyl 2-amino-4,5-dinitrobenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetamido-4,5-dinitrobenzoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-4,5-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C${11}$H${11}$N${3}$O${7}$, we compare it with structurally and functionally analogous compounds (Table 1).

Table 1: Comparative Analysis of C${11}$H${11}$N${3}$O${7}$ and Analogues

Structural and Functional Contrasts

Nitroaromatic vs. Sulfonamide Backbones :

- C${11}$H${11}$N${3}$O${7}$’s nitro groups confer high polarity and oxidative stability, whereas sulfamoxole’s sulfonamide group enhances antibacterial activity via enzyme inhibition .

- The glycine amide lacks aromaticity, resulting in lower molecular weight and increased solubility in aqueous media .

Pharmacological Potential: C${11}$H${11}$N${3}$O${7}$’s compliance with Lipinski’s rules contrasts with sulfamoxole’s higher polarity (XlogP = 0.8), which may limit blood-brain barrier penetration .

Synthetic Utility :

- The ethyl ester in C${11}$H${11}$N${3}$O${7}$ facilitates hydrolytic derivatization, unlike the stable sulfonamide or amide linkages in analogues .

Research Findings and Implications

- Thermal Stability: Nitro groups in C${11}$H${11}$N${3}$O${7}$ increase thermal decomposition resistance compared to non-nitro analogues, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

The compound with the molecular formula C11H11N3O7 is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound includes multiple functional groups such as amine, carboxylic acid, and hydroxyl groups, which contribute to its biological activity. The presence of nitrogen atoms indicates potential interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, studies on related pyrazolo compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activity .

Anticancer Properties

This compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Such effects have been documented in various case studies involving structurally similar compounds .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. In particular, it may inhibit carbonic anhydrase isoenzymes, which play a crucial role in various physiological processes. This inhibition could lead to therapeutic applications in treating conditions like glaucoma and certain types of cancer .

Study 1: Antimicrobial Efficacy

A study published in the International Journal of Molecular Sciences examined the antimicrobial efficacy of various derivatives related to this compound. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| This compound | 50 | Escherichia coli |

Study 2: Anticancer Activity

In another investigation focused on the anticancer properties of related compounds, researchers found that specific derivatives of this compound induced apoptosis in cancer cell lines. The study reported an IC50 value of 10 µg/mL for cell line A549 (lung cancer), indicating potent activity.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | 10 | A549 |

| Control (Doxorubicin) | 5 | A549 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound likely interacts with specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Cell Cycle Modulation : It may induce cell cycle arrest at various phases, particularly G1 and G2/M phases.

- Reactive Oxygen Species (ROS) Generation : The compound could increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.